molecular formula C14H16N2O5 B3003976 Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate CAS No. 955260-07-8

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate

Cat. No.: B3003976
CAS No.: 955260-07-8
M. Wt: 292.291
InChI Key: GFCQKYHYZBZDSP-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate is a synthetic organic compound featuring a central oxazolidinone ring substituted with a phenyl group at the 3-position. The oxazolidinone moiety is linked via a methylene bridge to an amino group, which is further connected to an ethyl oxoacetate ester.

Properties

IUPAC Name

ethyl 2-oxo-2-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-20-13(18)12(17)15-8-11-9-16(14(19)21-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCQKYHYZBZDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate, also known under its CAS Number 954722-15-7, is a compound with notable biological activities that have been the subject of various studies. This article explores its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4C_{13}H_{16}N_{2}O_{4} with a molecular weight of 264.28 g/mol. The compound features a phenyloxazolidin structure which is significant for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a study on related oxazolidinone derivatives indicated that they exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Compound AStaphylococcus aureus3.9115.62
Compound BEscherichia coli62.5125
Compound CCandida albicans15.6231.25

The above table demonstrates that certain derivatives exhibit high potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may share similar mechanisms of action.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. In one study, various concentrations were tested on L929 cells, revealing that while some compounds induced cytotoxic effects, others enhanced cell viability.

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Compound A (%)Compound B (%)Compound C (%)
200776889
100929288
50746796
259710391

Results indicated that at lower concentrations, some compounds increased cell viability significantly, suggesting potential therapeutic applications in cancer treatment or regenerative medicine.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of bacterial protein synthesis and the modulation of metabolic pathways in target cells. The presence of the oxazolidinone moiety is critical in this regard, as it has been shown to interact with ribosomal RNA.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical evaluation involving patients with bacterial infections demonstrated that treatment with an oxazolidinone derivative led to significant improvement in symptoms and reduction in bacterial load.
  • Case Study on Cytotoxic Effects : In vitro studies involving various cancer cell lines showed that Ethyl derivatives could selectively induce apoptosis in malignant cells while sparing normal cells, underscoring their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with structurally related molecules to highlight key differences in functional groups, synthesis, and properties.

Compound Name Core Heterocycle Substituents Molecular Formula (Example) Key Features
Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate (Target) Oxazolidinone Phenyl (C₆H₅), ethyl oxoacetate C₁₅H₁₆N₂O₅ (estimated) Oxazolidinone core with phenyl and ester groups; potential antimicrobial activity.
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate Thiazole Cyano (CN), methyl oxoacetate C₇H₅N₃O₃S Thiazole ring with electron-withdrawing cyano group; lower synthetic yield (26%).
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate Pyrrolizine 4-Methylbenzoyl, phenyl, ethyl oxoacetate C₂₆H₂₅NO₄ Fused pyrrolizine system; hydrophobic substituents may enhance lipid solubility.
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate Thiazole Chloroethyl (Cl-CH₂CH₂), methyl, ethyl oxoacetate C₁₆H₁₇ClN₂O₃S Thiazole with chloroethyl group; potential alkylating agent or prodrug.

Crystallographic and Structural Analysis

  • Structural determination of analogues (e.g., ) likely employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography . The oxazolidinone and thiazole rings adopt planar conformations, with bond lengths and angles consistent with resonance stabilization of the carbonyl and heterocyclic groups.

Research Implications and Gaps

  • Target Compound : Further studies should explore its antimicrobial efficacy, toxicity, and metabolic stability. Comparative crystallography (using SHELX) could elucidate conformational preferences versus thiazole or pyrrolizine analogues.
  • Synthesis Optimization : Low yields in thiazole derivatives (e.g., 26% in ) highlight the need for improved acylation protocols, possibly using coupling agents or microwave-assisted synthesis.

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